Cas no 2138051-40-6 (7-cyclopropyl-2-ethylimidazo1,2-apyridine-3-sulfonyl fluoride)

7-cyclopropyl-2-ethylimidazo1,2-apyridine-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 7-cyclopropyl-2-ethylimidazo1,2-apyridine-3-sulfonyl fluoride
- 2138051-40-6
- 7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride
- EN300-1197612
-
- Inchi: 1S/C12H13FN2O2S/c1-2-10-12(18(13,16)17)15-6-5-9(8-3-4-8)7-11(15)14-10/h5-8H,2-4H2,1H3
- InChI Key: CWJPGABHRJQULZ-UHFFFAOYSA-N
- SMILES: S(C1=C(CC)N=C2C=C(C=CN21)C1CC1)(=O)(=O)F
Computed Properties
- Exact Mass: 268.06817700g/mol
- Monoisotopic Mass: 268.06817700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.8Ų
- XLogP3: 3.6
7-cyclopropyl-2-ethylimidazo1,2-apyridine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197612-0.1g |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 0.1g |
$1459.0 | 2023-06-08 | ||
Enamine | EN300-1197612-2.5g |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 2.5g |
$3249.0 | 2023-06-08 | ||
Enamine | EN300-1197612-0.05g |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 0.05g |
$1393.0 | 2023-06-08 | ||
Enamine | EN300-1197612-100mg |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 100mg |
$1459.0 | 2023-10-03 | ||
Enamine | EN300-1197612-10000mg |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 10000mg |
$7128.0 | 2023-10-03 | ||
Enamine | EN300-1197612-0.25g |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 0.25g |
$1525.0 | 2023-06-08 | ||
Enamine | EN300-1197612-0.5g |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 0.5g |
$1591.0 | 2023-06-08 | ||
Enamine | EN300-1197612-10.0g |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 10g |
$7128.0 | 2023-06-08 | ||
Enamine | EN300-1197612-50mg |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 50mg |
$1393.0 | 2023-10-03 | ||
Enamine | EN300-1197612-500mg |
7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138051-40-6 | 500mg |
$1591.0 | 2023-10-03 |
7-cyclopropyl-2-ethylimidazo1,2-apyridine-3-sulfonyl fluoride Related Literature
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on 7-cyclopropyl-2-ethylimidazo1,2-apyridine-3-sulfonyl fluoride
Research Brief on 7-Cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl Fluoride (CAS: 2138051-40-6)
The compound 7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS: 2138051-40-6) has recently emerged as a promising chemical probe and potential therapeutic agent in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative belongs to the imidazopyridine class of compounds, which have garnered significant attention due to their diverse biological activities and applications in drug discovery. Recent studies have highlighted its utility as a covalent inhibitor targeting specific serine hydrolases and proteases, making it a valuable tool for chemical proteomics and target identification.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's selective reactivity with active-site serine residues in a subset of enzymes, leveraging its sulfonyl fluoride warhead for irreversible binding. The research team employed activity-based protein profiling (ABPP) to map the compound's interactions across the human proteome, revealing high selectivity for certain cancer-associated hydrolases. The 7-cyclopropyl-2-ethyl substitution pattern was found to confer optimal pharmacokinetic properties, including improved membrane permeability and metabolic stability compared to earlier analogs.
In parallel work published in ACS Chemical Biology, researchers utilized 7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride as a chemical probe to investigate novel therapeutic targets for inflammatory diseases. The study identified previously unknown off-target effects of several clinical-stage inhibitors, highlighting the compound's value in drug safety assessment. Nuclear magnetic resonance (NMR) studies confirmed the covalent modification mechanism, with X-ray crystallography providing atomic-level resolution of the binding mode in complex with its primary target.
Recent synthetic chemistry advancements have improved the scalable production of 7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride, as detailed in a 2024 Organic Process Research & Development publication. The new synthetic route achieves >90% yield while reducing hazardous byproducts, addressing previous manufacturing challenges. Stability studies under various pH conditions suggest the compound maintains integrity in physiological buffers, supporting its use in biological assays.
Emerging preclinical data presented at the 2024 American Chemical Society National Meeting indicates potential applications in oncology, particularly for tumors with dysregulated protease activity. The compound showed synergistic effects when combined with standard chemotherapeutics in xenograft models, reducing required doses while maintaining efficacy. However, researchers caution that further optimization may be needed to address observed hepatotoxicity at higher concentrations.
The unique combination of imidazopyridine core and sulfonyl fluoride moiety in 7-cyclopropyl-2-ethylimidazo[1,2-a]pyridine-3-sulfonyl fluoride offers distinct advantages over traditional inhibitors. Its moderate reactivity profile enables selective labeling of target proteins without excessive non-specific binding, while the lipophilic cyclopropyl group enhances tissue penetration. These properties position it as a versatile tool compound for both basic research and drug discovery efforts.
Future research directions include the development of fluorescent and biotinylated derivatives for advanced proteomic applications, as well as structure-activity relationship studies to refine target selectivity. The compound's potential as a starting point for therapeutic development continues to be evaluated, with particular interest in its application to protease-driven pathologies such as fibrosis and neurodegenerative diseases.
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